N-(6-Ethoxy-1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide

Lipophilicity Physicochemical profiling Benzothiazole derivatives

N-(6-Ethoxy-1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide (CAS 649573-33-1) is a benzothiazole derivative bearing a 6-ethoxy substituent and a trifluoromethyl thioamide side chain at the 2-position. Its molecular formula is C11H9F3N2OS2 with a molecular weight of 306.33 g/mol, and it displays a calculated LogP of 4.22 and a polar surface area (PSA) of 101.52 Ų.

Molecular Formula C11H9F3N2OS2
Molecular Weight 306.3 g/mol
CAS No. 649573-33-1
Cat. No. B12590995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Ethoxy-1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide
CAS649573-33-1
Molecular FormulaC11H9F3N2OS2
Molecular Weight306.3 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)NC(=S)C(F)(F)F
InChIInChI=1S/C11H9F3N2OS2/c1-2-17-6-3-4-7-8(5-6)19-10(15-7)16-9(18)11(12,13)14/h3-5H,2H2,1H3,(H,15,16,18)
InChIKeyPWZIMRACBCUYDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Ethoxy-1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide (CAS 649573-33-1) – Structural Identity and Procurement-Relevant Physicochemical Profile


N-(6-Ethoxy-1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide (CAS 649573-33-1) is a benzothiazole derivative bearing a 6-ethoxy substituent and a trifluoromethyl thioamide side chain at the 2-position. Its molecular formula is C11H9F3N2OS2 with a molecular weight of 306.33 g/mol, and it displays a calculated LogP of 4.22 and a polar surface area (PSA) of 101.52 Ų . The compound belongs to a class of heterocyclic scaffolds widely explored as adenosine receptor ligands, kinase inhibitors, and metal chelators, though specific biological data for this exact entity remains sparse [1].

Why N-(6-Ethoxy-1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide Cannot Be Substituted by In-Class Analogs Without Data Verification


Within the benzothiazole-2-trifluoroethanethioamide family, the 6-ethoxy substituent introduces quantifiable shifts in lipophilicity and polar surface area relative to the unsubstituted parent compound (CAS 61881-13-8), as detailed in Section 3. Moreover, the thioamide (C=S) functionality imparts distinct electronic properties and metabolic stability compared to the more common amide (C=O) analogs that dominate the patent literature [1]. These differences can affect solubility, membrane permeability, target binding, and off-target profiles, making direct substitution without experimental confirmation unreliable for research continuity.

Quantitative Differentiation Evidence for N-(6-Ethoxy-1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide vs. Closest Analogs


Lipophilicity (LogP) Differentiation: 6-Ethoxy Derivative vs. Unsubstituted Parent Benzothiazole Trifluoroethanethioamide

The 6-ethoxy substitution on the benzothiazole core produces a measurable increase in lipophilicity compared to the unsubstituted parent, N-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanethioamide (CAS 61881-13-8). The target compound exhibits a calculated LogP of 4.22 , versus 3.82 for the parent [1], representing a ΔLogP of +0.40. This difference is relevant for membrane permeability and tissue distribution predictions.

Lipophilicity Physicochemical profiling Benzothiazole derivatives

Polar Surface Area (PSA) Differentiation: 6-Ethoxy Derivative vs. Unsubstituted Parent

The ethoxy group increases the topological polar surface area (TPSA) by approximately 9.2 Ų relative to the unsubstituted parent. The target compound has a PSA of 101.52 Ų , compared to 92.29 Ų for the comparator [1], reflecting the additional oxygen atom in the 6-position side chain. This magnitude of PSA change can influence oral absorption and blood-brain barrier penetration predictions.

Polar surface area Drug-likeness Absorption prediction

Thioamide (C=S) vs. Carboxamide (C=O) Functional Group Differentiation: Electronic and Metabolic Implications

The target compound contains a thioamide (C=S) group at the 2-position side chain, whereas the vast majority of biologically characterized benzothiazole derivatives in the patent literature (e.g., US 6,727,247 B2) feature carboxamide (C=O) linkages [1]. The C=S bond is longer (≈1.65 Å vs. ≈1.23 Å for C=O), the sulfur atom is more polarizable (atomic polarizability S = 2.90 ų vs. O = 0.80 ų), and the C=S group is a weaker hydrogen-bond acceptor than C=O. While no direct biochemical assay comparison between the thioamide and carboxamide series is available for this specific benzothiazole scaffold, this electronic differentiation is expected to alter target binding kinetics and metabolic oxidation susceptibility.

Thioamide Carboxamide Metabolic stability Electronic effects

Scaffold Family Membership: 6-Ethoxy-Benzothiazole Derivatives as Adenosine Receptor and Kinase Ligand Precursors

The 6-ethoxy-benzothiazole scaffold is a recognized privileged substructure in adenosine receptor ligand design (Patent US 6,835,732 B2 and US 2006/0003986 A1) [1][2]. Although no receptor binding data exists specifically for the 2-trifluoroethanethioamide variant, closely related 6-ethoxy-benzothiazole-2-carboxamides have demonstrated nanomolar adenosine A2A receptor affinity [1]. The target compound's combination of a 6-ethoxy donor group and a trifluoromethyl thioamide acceptor group structurally aligns with the pharmacophore model for adenosine receptor modulation, differentiating it from 6-halo or 6-unsubstituted congeners that lack the optimal electron-donating character at position 6.

Adenosine receptor Kinase inhibitor Benzothiazole scaffold Privileged structure

Recommended Application Scenarios for N-(6-Ethoxy-1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide Based on Evidence


SAR Hit Expansion for Adenosine Receptor or Kinase Inhibitor Programs

Leveraging the established adenosine receptor ligand activity of the 6-ethoxy-benzothiazole scaffold [1], this compound can serve as a thioamide-containing expansion probe. Its differentiation from the carboxamide series (Δ functionality C=S vs. C=O) enables systematic exploration of hydrogen-bonding and metabolic stability SAR. Procurement is justified when amide-based leads show poor metabolic stability or undesired off-rates. [2]

Physicochemical Property Benchmarking for CNS Drug-Likeness

With a LogP of 4.22 and PSA of 101.52 Ų, the compound occupies a borderline CNS drug-like space that is distinct from the more polar parent (LogP 3.82, PSA 92.29) [3]. This makes it a suitable reference standard for calibrating permeability and brain penetration assays when ethoxy substitution effects need to be isolated from the thioamide core effect.

Thioamide-Specific Reactivity and Metabolic Probe Studies

The C=S functional group confers distinct chemical reactivity compared to C=O analogs dominating the benzothiazole patent landscape [2]. The compound can be used as a substrate in oxidative desulfuration assays (C=S → C=O conversion) to assess cytochrome P450-mediated metabolism of thioamide-containing drug candidates, or as a sulfur-donor ligand in metal-catalyzed transformations relevant to medicinal chemistry.

Chemical Biology Tool for 6-Ethoxy-Benzothiazole Scaffold Conjugation

Derivatives of 6-ethoxy-2-aminobenzothiazole have been employed as building blocks for actoprotective agents [4]. The target compound, with its trifluoroethanethioamide handle, can serve as a late-stage intermediate for the introduction of the trifluoromethyl thioamide moiety into larger molecular architectures, particularly in the synthesis of potential adenosine modulators or metal-chelating probes.

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